molecular formula C7H9NO2S B13870493 3-(Methylsulfonylmethyl)pyridine

3-(Methylsulfonylmethyl)pyridine

Cat. No.: B13870493
M. Wt: 171.22 g/mol
InChI Key: SSPNYULVEKBFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfonylmethyl)pyridine is an organic compound with the molecular formula C7H9NO2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfonylmethyl group attached to the third position of the pyridine ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonylmethyl)pyridine typically involves the reaction of pyridine with methylsulfonylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of pyridine derivatives, including this compound, often employs catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a common method. This process involves the reaction of acetylene, ammonia, and formaldehyde over the catalyst at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid or chlorine in chloroform.

Major Products:

Scientific Research Applications

3-(Methylsulfonylmethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as collagenase and stromelysin-1, which are involved in the degradation of extracellular matrix components. By inhibiting these enzymes, the compound may exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with simpler pyridine derivatives .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-(methylsulfonylmethyl)pyridine

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3

InChI Key

SSPNYULVEKBFNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CN=CC=C1

Origin of Product

United States

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